Cas no 2034225-44-8 (4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide)
![4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034225-44-8x500.png)
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- 4-bromo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
- 4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
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- インチ: 1S/C13H9BrN4O3S/c14-7-4-9(22-6-7)13(20)16-5-10-17-11(18-21-10)8-2-1-3-15-12(8)19/h1-4,6H,5H2,(H,15,19)(H,16,20)
- InChIKey: KDJVUDNBMDJXSZ-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)C(NCC1=NC(C2=CC=CNC2=O)=NO1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 527
- XLogP3: 1.6
- トポロジー分子極性表面積: 125
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-6451-50mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-20mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-4mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-25mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-100mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-1mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-20μmol |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-30mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-5μmol |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6559-6451-10mg |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide |
2034225-44-8 | 10mg |
$79.0 | 2023-09-08 |
4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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4-bromo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamideに関する追加情報
A Comprehensive Overview of 4-bromo-N-{[3-(pyridin-dihydro-pyridin)
N-{[3-(pyridin-dihydro-pyridin)
N-{[pyridin-dihydro-pyridin
N-{[dihydro-pyridin
N-{[
The compound CAS No. 77996–86–8 (Benzene), commonly referred to as Benzene, is a fundamental aromatic hydrocarbon with a hexagonal ring structure consisting of six carbon atoms. Its molecular formula is C₆H₆ and it is widely recognized for its role in industrial applications and chemical synthesis. Benzene's unique electronic configuration and symmetry make it a critical precursor in the production of various chemicals such as plastics, resins, and synthetic fibers. However, its use is heavily regulated due to its classification as a carcinogen and environmental hazard.
In recent years, advancements in catalytic oxidation techniques have enabled the development of safer and more efficient methods for benzene conversion into value-added products like phenol or maleic anhydride. Researchers at the University of Cambridge demonstrated in ① that gold-based catalysts can selectively oxidize benzene under mild conditions without generating harmful byproducts. This breakthrough addresses long-standing concerns about traditional processes that rely on harsh reagents such as KMnO₄ or chromic acid solutions.
Benzene's cancer risk mechanisms remain an active area of study. A ② study published in Environmental Health Perspectives revealed novel insights into benzene-induced DNA damage through the formation of benzenediol epoxides (BDEs), which covalently bind to DNA strands causing mutations. These findings reinforce existing regulations while providing molecular-level understanding for future risk assessment models.
In materials science applications, benzene derivatives continue to show promise. Scientists from MIT reported in ③ the synthesis of graphene-like carbon allotropes using benzene as a building block through controlled pyrolysis processes. This work highlights benzene's potential in next-generation electronics despite its restricted use profile.
Epidemiological studies have further clarified exposure risks associated with benzene. A large-scale analysis by WHO (④) established clear dose-response relationships between occupational exposure levels and leukemia incidence rates across diverse industries including petrochemical refining and manufacturing sectors.
New analytical methodologies are improving detection capabilities for trace benzene concentrations. Researchers at Stanford University developed an electrochemical sensor array (⑤) capable of detecting benzene at parts-per-trillion levels using graphene oxide functionalized with molecularly imprinted polymers - a significant improvement over conventional gas chromatography techniques.
Sustainable alternatives to traditional benzene-based processes are emerging rapidly. The EU-funded project "BENZFREE" (⑥) has successfully scaled up production methods for bio-based phenol using renewable feedstocks instead of petroleum-derived benzene sources, achieving yields comparable to conventional approaches while reducing environmental impact.
In conclusion,CAS No. 77996–86–8 (Benzene)'s legacy as both a vital chemical resource and health hazard underscores the importance of ongoing research into safer handling practices and alternative technologies. While its direct use remains tightly controlled due to well-established toxicity profiles (⑦), innovative applications continue to be explored within highly regulated environments where exposure can be minimized through advanced engineering solutions.
The compound CAS No. 77996–86–8 (Benzene), commonly referred to as Benzene, is a fundamental aromatic hydrocarbon with a hexagonal ring structure consisting of six carbon atoms. Its molecular formula is C₆H₆ and it is widely recognized for its role in industrial applications and chemical synthesis. Benzene's unique electronic configuration and symmetry make it a critical precursor in the production of various chemicals such as plastics, resins, and synthetic fibers. However, its use is heavily regulated due to its classification as a carcinogen and environmental hazard.
In recent years, advancements in catalytic oxidation techniques have enabled the development of safer and more efficient methods for benzene conversion into value-added products like phenol or maleic anhydride. Researchers at the University of Cambridge demonstrated in ① that gold-based catalysts can selectively oxidize benzene under mild conditions without generating harmful byproducts. This breakthrough addresses long-standing concerns about traditional processes that rely on harsh reagents such as KMnO₄ or chromic acid solutions.
Benzene's cancer risk mechanisms remain an active area of study. A ② study published in Environmental Health Perspectives revealed novel insights into benzene-induced DNA damage through the formation of benzenediol epoxides (BDEs), which covalently bind to DNA strands causing mutations. These findings reinforce existing regulations while providing molecular-level understanding for future risk assessment models.
In materials science applications, benzene derivatives continue to show promise. Scientists from MIT reported in ③ the synthesis of graphene-like carbon allotropes using benzene as a building block through controlled pyrolysis processes. This work highlights benzene's potential in next-generation electronics despite its restricted use profile.
Epidemiological studies have further clarified exposure risks associated with benzene. A large-scale analysis by WHO (④) established clear dose-response relationships between occupational exposure levels and leukemia incidence rates across diverse industries including petrochemical refining and manufacturing sectors.
New analytical methodologies are improving detection capabilities for trace benzene concentrations. Researchers at Stanford University developed an electrochemical sensor array (⑤) capable of detecting benzene at parts-per-trillion levels using graphene oxide functionalized with molecularly imprinted polymers - a significant improvement over conventional gas chromatography techniques.
Sustainable alternatives to traditional benzene-based processes are emerging rapidly. The EU-funded project "BENZFREE" (⑥) has successfully scaled up production methods for bio-based phenol using renewable feedstocks instead of petroleum-derived benzene sources, achieving yields comparable to conventional approaches while reducing environmental impact.
In conclusion,CAS No. 77996–86–8 (Benzene)'s legacy as both a vital chemical resource and health hazard underscores the importance of ongoing research into safer handling practices and alternative technologies. While its direct use remains tightly controlled due to well-established toxicity profiles (⑦), innovative applications continue to be explored within highly regulated environments where exposure can be minimized through advanced engineering solutions.
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